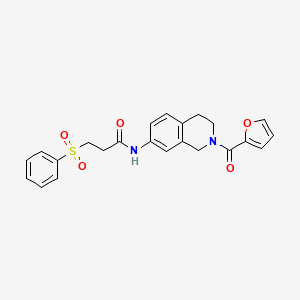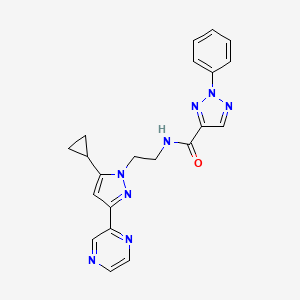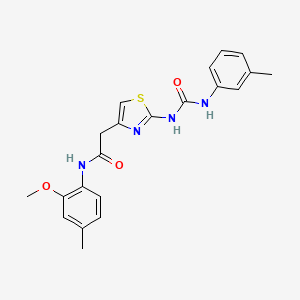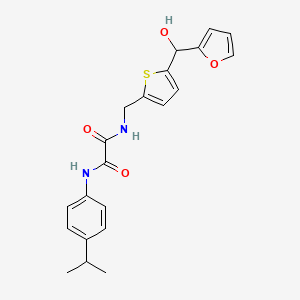![molecular formula C14H8F3N3OS B2359079 1-[4-(2-チエニル)-6-(トリフルオロメチル)-2-ピリミジニル]-1H-ピロール-2-カルバルデヒド CAS No. 860788-75-6](/img/structure/B2359079.png)
1-[4-(2-チエニル)-6-(トリフルオロメチル)-2-ピリミジニル]-1H-ピロール-2-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a thiophene and a pyrrole ring
Synthetic Routes and Reaction Conditions
Method 1: : This compound can be synthesized through a multi-step process starting with the functionalization of pyrimidine ring, followed by the introduction of thiophene and pyrrole groups. Key reagents might include chlorinating agents, nucleophiles like thiophene, and coupling agents for pyrrole introduction.
Reaction Conditions: : These reactions typically require controlled temperatures, often under reflux conditions, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial scale production would necessitate optimization of these laboratory-scale methods, potentially through the use of flow chemistry techniques to enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming various oxidative derivatives.
Reduction: : Reduction can lead to the formation of reduced analogs, often requiring mild reducing agents to avoid over-reduction.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, primarily at the positions on the pyrimidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are typical.
Reduction: : Sodium borohydride or hydrogenation using palladium on carbon as a catalyst.
Substitution: : Various halides and alkylating agents under conditions specific to the desired substitution pattern.
Major Products Formed
The main products depend on the reaction type, but include oxidized pyrrole-pyrimidine derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups enhancing its applicability in different research contexts.
科学的研究の応用
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde finds applications in multiple scientific fields:
Chemistry
As a building block for synthesizing more complex heterocyclic compounds, contributing to the development of new materials with unique properties.
Biology
Potential use as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine
Investigated for its pharmacological properties, including potential activity against certain diseases by interacting with biological targets.
Industry
Applications in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism
The compound acts by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding to active sites or altering the molecular environment.
Molecular Targets and Pathways
The specific targets are often proteins involved in key biological processes, with pathways affected including signal transduction, metabolic processes, or genetic regulation.
類似化合物との比較
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a trifluoromethyl group and a pyrrole-thiophene structure.
Similar Compounds
1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde: : Lacks the trifluoromethyl group, affecting its reactivity and applications.
1-[4-(2-Thienyl)-6-chloro-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde:
Its trifluoromethyl group imparts unique electronic properties, enhancing its utility in specific chemical reactions and biological applications, setting it apart from its analogs.
This compound is a versatile and intriguing molecule with broad implications across several fields, each harnessing its unique chemical properties for innovative applications.
特性
IUPAC Name |
1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)12-7-10(11-4-2-6-22-11)18-13(19-12)20-5-1-3-9(20)8-21/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGQZLBAZZPHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2358998.png)
![5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2359001.png)

![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2359003.png)


![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)


![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359013.png)
![4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2359014.png)

